(2-(p-Tolyl)oxazol-4-yl)methanamine - 802618-33-3

(2-(p-Tolyl)oxazol-4-yl)methanamine

Catalog Number: EVT-1705632
CAS Number: 802618-33-3
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)

    Compound Description: BIRB 796 is a potent and selective inhibitor of p38α MAP kinase, currently undergoing human clinical trials for autoimmune disease treatment. [] It exhibits anti-inflammatory properties by inhibiting TNF-α production. [] The compound features a tert-butyl group crucial for binding to a lipophilic domain in p38α, an aromatic ring attached to N-2 of the pyrazole for pi-CH2 interactions with the kinase, and a morpholine group for hydrogen bonding within the ATP-binding domain. []

N-methyl-N-((2-(p-tolyl)quinolin-4-yl)methyl)aniline

    Compound Description: This compound, synthesized via palladium-catalyzed intramolecular hydroarylation, holds potential as a therapeutic agent for acid-related diseases. [] Its structure was confirmed through MS, NMR, and X-ray crystallography. []

4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine (trans-PPL9)

    Compound Description: trans-PPL9, characterized by X-ray diffraction, displays weak intermolecular C−H⋯N hydrogen bonds. [] Its electronic and geometric properties were studied using DFT and TD-DFT methods. [] Protonation of trans-PPL9 with camphorsulphonic acid (CSA) occurs on the pyridine nitrogen, leading to altered absorption spectra and reduced overheating in simple ITO/PPL9 (or PPL9:CSA)/Ag/ITO devices. []

(Z)-4-(furan-2-yl((4-iodophenyl)amino)methylene)-5-methyl-2(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one

    Compound Description: This pyrazolone derivative's structure has been elucidated using X-ray crystallography. []

    Compound Description: This compound, chemically identical to BIRB 796, is formulated to improve oral bioavailability and dissolution. [] The incorporation of β-cyclodextrin enhances its stability, especially in high ionic strength environments. [, ]

(5,1-Substituted)-3-(indoline-4-(thiophene-2-yl-methylene)-2-(p-tolyl)-2-methylene)-4,3-dihydro-1H-imidazole-5-one derivatives

    Compound Description: This series of imidazole-5-one derivatives, synthesized via Erlenmeyer and Schiff base reactions, show promising in vitro anticancer activity against MCF-7 breast cancer cells. []

2-aryl-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepines

    Compound Description: These novel compounds, incorporating both pyrazole and benzodiazepine moieties, were synthesized and evaluated for their antimicrobial activity. [] Several derivatives exhibited significant activity against various bacterial and fungal strains. []

3-(4-([2,2′:6′,2″-terpyridin]-4′-yl)phenyl)-2-aminopropanoic acid (phet)

    Compound Description: phet is a novel unnatural amino acid synthesized through the modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine. [] It acts as a ligand in the synthesis of various ruthenium complexes, which have been characterized and studied for their photophysical properties. []

4-amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one

    Compound Description: This compound was synthesized via a multi-step process involving the preparation of 4-nitro-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one and subsequent reduction using a Au/TiO2 catalyst and NaBH4. [] It exhibits low anti-lipid peroxidation activity. []

2,6-bis(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine (BTTP)

    Compound Description: BTTP is a chelating N-donor ligand designed for the separation of lanthanides(III) and actinides(III). [] It forms stable complexes with lanthanide ions, as demonstrated by X-ray crystallography studies. [] Time-resolved laser fluorescence spectroscopy revealed the formation of 1:2 and 1:3 complexes with Cm(III) and 1:1 and 1:3 complexes with Eu(III) in acetonitrile. []

4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

    Compound Description: This compound is a reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer stem cell maintenance. [] Crystallographic studies revealed its binding mode within the catalytic center of LSD1, with its cyano group forming a hydrogen bond with Lys661, a crucial residue for LSD1 activity. []

4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c][1,2,5]oxadiazole

    Compound Description: This novel pyrazoline derivative was synthesized from phenylhydrazine hydrochloride and 3-(benzo[c][1,2,5]oxadiazol-4-yl)-1-phenylprop-2-en-1-one. [] Characterization was carried out using IR, 1H NMR, 13C NMR, and elemental analysis. []

(E)-2-({[3-Benzylsulfanyl-5-(p-tolyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

    Compound Description: The structure of this compound, confirmed by X-ray diffraction, reveals a trans configuration around the C=N bond. [] The crystal structure is characterized by O—H⋯N hydrogen bonds linking molecules into chains. []

3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

    Compound Description: This compound's crystal structure, a rare Z′ = 3 structure, was determined using X-ray crystallography. []

(E)-1-[5-Methyl-1-(p-tol­yl)-1H-1,2,3-triazol-4-yl]-3-{3-[5-methyl-1-(p-tol­yl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}prop-2-en-1-one

    Compound Description: X-ray crystallography confirmed the structure of this compound, revealing an E configuration around the C=C bond and weak intramolecular C—H⋯O and C—H⋯N interactions. []

2-(5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)thiazole

    Compound Description: The crystal structure of this compound was solved using X-ray crystallography. []

    Compound Description: These compounds are used as starting materials in the "Anil-Synthesis," a base-catalyzed reaction with anils of aromatic aldehydes to yield 2-(stilben-4-yl)-substituted benzo[1′2-d:3, 4-d′]bis-triazoles. []

2-{[5-(Pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl]methyl}acrylic acid hemihydrate

    Compound Description: X-ray crystallography revealed the structure of this compound, showing two independent molecules with slight conformational differences. [] The crystal packing is dominated by O—H⋯N and O—H⋯O hydrogen bonds, forming sheets that are further connected by C—H⋯O interactions. []

4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One derivatives

    Compound Description: This series of novel compounds combine sulfonamide functionality with a 2-Azitidinone group. [] They were synthesized from 4-acyl-2-pyrazolin-5-one via condensation and cyclization reactions and were characterized by spectral and elemental analyses. [] Several derivatives exhibited potent antibacterial activity against various strains, surpassing streptomycin's potency. [] Some derivatives also demonstrated antioxidant properties in DPPH radical scavenging assays. []

1-acyl-5-aryl-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazoles

    Compound Description: These compounds were synthesized through a one-pot reaction involving (E)-3-aryl-1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-prop-2-en-1-ones and hydrazine hydrate in either acetic acid or propionic acid. []

(3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204)

    Compound Description: NLX-204 is a potent and selective serotonin 5-HT1A receptor-biased agonist, demonstrating robust antidepressant-like effects in preclinical studies. [] It preferentially activates ERK1/2 phosphorylation over other 5-HT1A receptor signaling pathways and shows excellent selectivity against a panel of receptors and ion channels. [] NLX-204 exhibits a favorable pharmacokinetic profile and robustly stimulates ERK1/2 phosphorylation in the rat cortex. []

6-aryl-4-(5-methyl-1-p-tolyl-1H-1, 2, 3-triazol-4-yl) pyrimidin-2-amines

    Compound Description: This series of compounds was synthesized by reacting (E)-3-aryl-1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl) prop -2-en-1-ones with guanidine nitrate in the presence of a base. [] The structures of these compounds were confirmed by analytical and spectral data. []

5-aryl-4,5-dihydro-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-1-(4-phenylthiazol-2-yl)pyrazoles

    Compound Description: These compounds were synthesized through a multi-step reaction sequence involving 2-bromo-1-phenylethanone and intermediates derived from thiosemicarbazide and (E)-3-aryl-1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-prop-2-en-1-ones. []

2,4-Diaryl-6-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-pyridine Derivatives

    Compound Description: These compounds were synthesized using the Krohnke reaction, which involved 1-[2-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-2-oxoethyl]-pyridinium bromide and a series of α,β-unsaturated ketones. []

2-[(3-Propylsulfanyl-5-p-tolyl-4H-1,2,4-triazol-4-yl)iminomethyl]phenol

    Compound Description: The crystal structure of this compound has been determined, revealing intermolecular O—H⋯N hydrogen bonds linking the molecules into chains along the [] direction. []

(Z)-4-[(p-tolylamino)(furan-2-yl)methylene]-3-phenyl-1-1-p-tolyl-1H-phenyl-1H-pyrazol-5(4H)-one

    Compound Description: The crystal structure of this compound has been determined by X-ray crystallography. []

Fluorinated Azoles Containing (2-(6-Methyl-2-P-tolyl-lH-imidazo[1,2-a]pyridin-3-yl) Nucleus

    Compound Description: This series of fluorinated thiadiazoles, triazoles, and oxadiazoles incorporates a (2-(6-methyl-2-p-tolyl-lH-imidazo[1,2-a]pyridin-3-yl) core and is synthesized from corresponding thiosemicarbazides. []

(E)-4-{[(3-Propyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)imino]methyl}-3-(p-tolyl)-1,2,3-oxadiazol-3-ium-5-olate

    Compound Description: The crystal structure of this compound shows a trans configuration around the acyclic N=C bond. []

(E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid

    Compound Description: This compound serves as a building block for creating highly stable luminescent molecular crystals. []

(E)-4-((1,3-diphenyl-1H-pyrazol-4-yl) methylene)-2-(4-nitrophenyl) oxazol-5(4H)-one

    Compound Description: This compound serves as a versatile precursor for synthesizing various derivatives with potential biological activities. [] It displays potent antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. []

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine

    Compound Description: This compound was successfully synthesized via the polyphosphoric acid condensation of p-toluic hydrazide and glycine. []

1,3‐Dimethyl‐3‐(p‐tolyl)‐1H‐pyrrolo[3,2‐c]pyridin‐2(3H)‐one

    Compound Description: This compound, featuring the aza-oxindole structural motif, was synthesized using a CuCl2-mediated oxidative coupling reaction. [] Compounds with this structural motif often exhibit biological activities such as anti-inflammatory effects and kinase inhibition. []

(p-{2-[p-(5'-Phenyl-1',3',4'-oxadiazole-2'-yl)-phenyl]- vinyl}-phenyl)-di-p-tolyl-amine

    Compound Description: The crystal structure of this compound was determined by X-ray crystallography, confirming its E stereochemistry. []

4-Chloro-2-cyano -n, n- dimethyl-5-p-tolyl-imidazole-1-sulfonamide

    Compound Description: This compound, a fungicidal pesticide, is synthesized through a multi-step process starting from 2-oxo-2-p-tolyl acetaldehyde. [] The synthesis involves the formation of an imidazole ring, followed by ammoniation, dehydration, chlorination, and finally, sulfonylation. []

2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][1,4]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide

    Compound Description: This benzothiazepine derivative was synthesized by reacting o-aminothiophenol with N-(p-tolyl)-2-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide, which itself is derived from salicylaldehyde and acetophenone. []

Bis(thiazol-5-yl)phenyl- and bis(thiazol-5-yl)methane Derivatives

    Compound Description: These compounds were synthesized by reacting 2,4-disubstituted thiazoles with either aromatic aldehydes or formaldehyde. [] Some of these derivatives demonstrated antibacterial activity against Mycobacterium luteum. []

(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

    Compound Description: The crystal structure of this compound, determined by X-ray crystallography, reveals two independent molecules in the asymmetric unit with slight conformational differences. [] The E configuration around the C=C double bond is confirmed, and the triazole methyl group is syn to the carbonyl oxygen atom. []

1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

    Compound Description: This compound was synthesized by reacting p-toluic hydrazide with glycine using a polyphosphoric acid condensation reaction. []

(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

    Compound Description: X-ray crystallography confirmed the E configuration of the C=C bond in this compound. [] The crystal packing is characterized by π–π interactions, C—H⋯N, and C—H⋯π interactions. []

ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate

    Compound Description: Intermolecular C—H⋯N and C—H⋯O interactions stabilize the crystal structure of this compound. []

(2Z)-2-{(5Z)-5-[3-fluoro-2-(4-phenylpiperidin-1-yl)benzylidene]-4-oxo-3-(p-tolyl)-1,3-thiazolidin-2-ylidene}-N-(p-tolyl)ethanethioamide dimethyl sulfoxide monosolvate

    Compound Description: This compound was synthesized via Knoevenagel condensation. [] Its crystal structure reveals a Z configuration for the exocyclic double bonds and is characterized by N—H⋯O and C—H⋯O hydrogen bonds. []

    Compound Description: These compounds are synthesized through a multistep process starting from anthranilic acid, involving the formation of various intermediates like a benzo[d][1,2,3]oxathiazin-4-one derivative and a tetraazacyclopenta[a]naphthalene derivative. []

(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)-N-((1-(4-vinylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)methanamine-κ 4 N,N′,N″,N‴)tris(nitrato-kO,O′)-erbium(III)

    Compound Description: The crystal structure of this complex has been determined, revealing a triclinic crystal system with the space group P1. []

iodido-(η6-benzene) (1-(pyridin-2-yl)-N-(p-fluoro-methanamine)-κ2N,Nʹ)ruthenium(II) hexaflourophosphate

    Compound Description: The crystal structure of this ruthenium(II) complex has been determined and found to crystallize in the triclinic space group P1. []

chlorido-(η6–1-isopropyl-4-methyl benzene)-(1-(pyridin-2-yl)-N-(p-tolyl)methanimine-κ2N,N′)ruthenium(II) hexafluorophosphate(V)

    Compound Description: The crystal structure of this ruthenium(II) complex was determined and found to be triclinic with the space group P1. []

(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one

    Compound Description: The trans configuration of the C=C double bond in this compound has been confirmed by X-ray crystallography. [] The molecule adopts a non-planar conformation. []

Properties

CAS Number

802618-33-3

Product Name

(2-(p-Tolyl)oxazol-4-yl)methanamine

IUPAC Name

[2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3

InChI Key

BUOOJNCQAYOJQQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CN

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.